molecular formula C8H12N2O2S B14912753 n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide

n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide

Cat. No.: B14912753
M. Wt: 200.26 g/mol
InChI Key: SJZWNHNHFZTGKE-UHFFFAOYSA-N
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Description

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S It is characterized by the presence of a pyridine ring substituted with a methyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide typically involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methylpyridine+Methanesulfonyl chlorideBaseThis compound\text{3-Methylpyridine} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3-Methylpyridine+Methanesulfonyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as an enzyme inhibitor, it may block the active site or interfere with substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide
  • N-(2-Pyridinylmethyl)methanesulfonamide

Uniqueness

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7-4-3-5-9-8(7)6-10-13(2,11)12/h3-5,10H,6H2,1-2H3

InChI Key

SJZWNHNHFZTGKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNS(=O)(=O)C

Origin of Product

United States

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